ETHYL 2-[({[4-(METHOXYCARBONYL)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-[({[4-(METHOXYCARBONYL)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a synthetic thiophene derivative characterized by a cyclopenta[b]thiophene core substituted with:
- Ethyl ester group at position 3,
- Formamido methanethioyl amino group at position 2,
- Methoxycarbonyl phenyl moiety linked via the formamido group.
This compound is designed to optimize interactions with biological targets, leveraging the thiophene scaffold’s rigidity and the electron-withdrawing properties of the ester and methoxycarbonyl groups for enhanced binding.
Properties
IUPAC Name |
ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-3-27-19(25)15-13-5-4-6-14(13)29-17(15)22-20(28)21-16(23)11-7-9-12(10-8-11)18(24)26-2/h7-10H,3-6H2,1-2H3,(H2,21,22,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZHPGICSQGJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones with Sulfur Sources
The cyclopenta[b]thiophene scaffold is typically constructed via Huisgen-type cyclization. For example, reacting ethyl 3-oxocyclopentanecarboxylate with elemental sulfur in refluxing dimethylformamide (DMF) yields the bicyclic thiophene intermediate.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Ethyl 3-oxocyclopentanecarboxylate | 10 mmol | Diketone precursor |
| Sulfur | 12 mmol | Cyclizing agent |
| DMF | 50 mL | Solvent |
| Temperature | 150°C | Reflux |
| Time | 8 hr |
This method achieves ~65% yield but requires careful temperature control to avoid dehydrogenation side reactions.
Esterification and Protecting Group Strategies
Sequential Ester Formation
The ethyl ester at position 3 is introduced early via Steglich esterification:
$$
\text{Cyclopenta[b]thiophene-3-COOH} + \text{EtOH} \xrightarrow{\text{DCC, DMAP}} \text{Ethyl ester} \quad
$$
Critical Parameters
- Coupling Agent : Dicyclohexylcarbodiimide (DCC)
- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
- Solvent : Dichloromethane
- Conversion : >95% by $$^1$$H NMR
The methyl ester on the phenyl group is preserved using orthogonal protecting groups (e.g., tert-butyl esters), which are cleaved post-synthesis under mild acidic conditions.
Alternative Routes from Patent Literature
One-Pot Assembly (WO2016097612A1)
A novel approach utilizes thiamine hydrochloride and ascorbic acid in 1,2-propanediol to catalyze simultaneous cyclization and coupling:
Key Advantages
- Solvent : 1,2-Propanediol (eco-friendly, high boiling point)
- Catalyst System : Thiamine·HCl (0.2 equiv) + ascorbic acid (1.0 equiv)
- Yield Improvement : 82% vs. 65% in traditional methods
Characterization and Analytical Data
Spectroscopic Confirmation
$$^1$$H NMR (500 MHz, CDCl$$_3$$) :
- δ 1.35 (t, J=7.1 Hz, 3H, -OCO$$2$$CH$$2$$CH$$_3$$)
- δ 3.90 (s, 3H, -CO$$2$$CH$$3$$)
- δ 6.89–8.21 (m, 4H, aromatic H)
- δ 10.66 (s, 1H, -NHCSNH-)
IR (KBr) :
Challenges and Optimization Opportunities
Regioselectivity in Cyclization
The annulation step faces competing pathways forming linear thiophenes. Screening of Lewis acids (ZnCl$$2$$, BF$$3$$·OEt$$2$$) revealed ZnCl$$2$$ (0.5 equiv) in toluene suppresses byproduct formation by 40%.
Purification Challenges
The final compound’s high polarity necessitates RP-HPLC for >99% purity (C18 column, MeCN:H$$_2$$O 65:35).
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | E-Factor |
|---|---|---|
| Traditional stepwise | 12,500 | 18.7 |
| One-pot (WO2016097612) | 9,800 | 11.2 |
The patent route reduces waste through in situ catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives .
Scientific Research Applications
Ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[({[4-(METHOXYCARBONYL)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The target compound shares its cyclopenta[b]thiophene core with several analogs but differs in substituent patterns (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations :
Antioxidant and Anti-inflammatory Profiles
Studies on structurally related thiophene derivatives reveal substituent-dependent bioactivity:
- Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate derivatives () showed moderate antimicrobial activity (MIC: 8–32 µg/mL) but weaker antioxidant performance (IC₅₀ > 100 µM in DPPH assays).
- Cyano acrylamido-substituted analogs () exhibited potent antioxidant (IC₅₀: 12–25 µM) and anti-inflammatory activity (60–75% inhibition in carrageenan-induced edema models), attributed to the electron-deficient cyano group enhancing radical scavenging .
The target compound’s methanethioyl group may confer dual antioxidant and anti-inflammatory effects by stabilizing free radicals via sulfur lone pairs, though experimental data are pending .
Molecular Docking and Target Affinity
- Tanimoto similarity metrics () indicate low structural similarity (Tanimoto <0.3) between the target compound and simpler thiophene esters (e.g., ), suggesting divergent target profiles.
- Docking studies () highlight that minor substituent changes (e.g., replacing methoxycarbonyl with phenylbenzoyl) alter binding affinities by up to 2.5 kcal/mol in protease targets due to steric and electronic effects .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties of Selected Compounds
Key Insights :
- The target compound’s moderate LogP (3.1) balances membrane permeability and solubility, outperforming more hydrophobic analogs (e.g., LogP 3.5 in ).
Biological Activity
Molecular Formula
The molecular formula of Ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is .
Structural Characteristics
The compound features a cyclopentathiophene core, which is known for its diverse biological activities. The presence of the methoxycarbonyl and formamido groups enhances its solubility and reactivity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiophene moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Research suggests that the ethyl ester functional group may enhance the bioavailability and efficacy of the compound against cancer cell lines.
Anti-inflammatory Properties
The anti-inflammatory activity of thiophene derivatives has been documented extensively. This compound may exert its effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Thiophene derivatives have also been recognized for their antimicrobial properties. Preliminary studies indicate that this compound could inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Case Studies
Several case studies have explored the pharmacological effects of similar compounds:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that thiophene-based compounds significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Research published in Pharmaceutical Biology highlighted that certain thiophene derivatives reduced inflammation markers in animal models of arthritis.
- Antimicrobial Screening : A study in European Journal of Medicinal Chemistry reported on the synthesis and evaluation of thiophene derivatives against Gram-positive and Gram-negative bacteria, showing promising results for this class of compounds.
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduces TNF-alpha levels | Pharmaceutical Biology |
| Antimicrobial | Inhibits bacterial growth | European Journal of Medicinal Chemistry |
Q & A
Q. How is regioselectivity achieved in functionalizing the thiophene ring?
- Answer: Use directing groups (e.g., amino at C2) to direct electrophilic substitution to C5. For C3 carboxylation, employ Pd-catalyzed carbonylation under CO atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
